N-Methoxy-N-methylquinoline-6-carboxamide
Overview
Description
N-Methoxy-N-methylquinoline-6-carboxamide is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . It is known for its unique structure, which includes a quinoline ring substituted with methoxy and methyl groups at the nitrogen atom of the carboxamide functional group.
Preparation Methods
The synthesis of N-Methoxy-N-methylquinoline-6-carboxamide typically involves the reaction of quinoline-6-carboxylic acid with methoxyamine and methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or acetonitrile.
Chemical Reactions Analysis
N-Methoxy-N-methylquinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of quinoline-6-carboxamide derivatives.
Scientific Research Applications
N-Methoxy-N-methylquinoline-6-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of N-Methoxy-N-methylquinoline-6-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
N-Methoxy-N-methylquinoline-6-carboxamide can be compared with other quinoline derivatives such as:
6-Methoxyquinoline: Similar in structure but lacks the carboxamide group, making it less versatile in certain chemical reactions.
N-Methylquinoline-6-carboxamide: Lacks the methoxy group, which can affect its reactivity and biological activity.
Quinoline-6-carboxamide: The parent compound without any substitutions, offering a simpler structure but potentially different properties.
This compound stands out due to its unique combination of methoxy and methyl groups, which enhance its chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-methoxy-N-methylquinoline-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14(16-2)12(15)10-5-6-11-9(8-10)4-3-7-13-11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFSFNKADLAQGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC2=C(C=C1)N=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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